molecular formula C16H15N5OS2 B2804248 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol CAS No. 2379986-28-2

2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B2804248
CAS No.: 2379986-28-2
M. Wt: 357.45
InChI Key: DTBUNNLIROHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol is a complex organic compound that features a purine derivative linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the purine derivative and introduce the thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The purine moiety allows it to mimic natural nucleotides, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol apart is its dual thiophene groups, which may enhance its electronic properties and make it particularly useful in materials science applications. Additionally, the combination of purine and thiophene moieties provides a unique structural framework that can be exploited for various biochemical and medicinal purposes.

Properties

IUPAC Name

2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22,11-4-6-23-7-11)12-3-2-5-24-12/h2-7,9-10,22H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUNNLIROHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.